6-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}hexanoic acid
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Overview
Description
6-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}hexanoic acid is a synthetic organic compound characterized by its unique chemical structure. It is primarily used in pharmaceutical testing and research due to its specific chemical properties .
Preparation Methods
The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired chemical transformations . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain the purity and consistency of the compound .
Chemical Reactions Analysis
6-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}hexanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Scientific Research Applications
6-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of high-quality reference standards for pharmaceutical testing
Mechanism of Action
The mechanism of action of 6-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}hexanoic acid involves its interaction with specific molecular targets, leading to various biochemical effects. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
When compared to similar compounds, 6-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}hexanoic acid stands out due to its unique chemical structure and specific applications. Similar compounds include:
- 6-{[2-Chloro-5-(methylsulfamoyl)phenyl]formamido}hexanoic acid
- 6-{[2-Chloro-5-(ethylsulfamoyl)phenyl]formamido}hexanoic acid These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical properties and applications .
Properties
IUPAC Name |
6-[[2-chloro-5-(dimethylsulfamoyl)benzoyl]amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O5S/c1-18(2)24(22,23)11-7-8-13(16)12(10-11)15(21)17-9-5-3-4-6-14(19)20/h7-8,10H,3-6,9H2,1-2H3,(H,17,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCVGODMBUROPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)NCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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